Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate

Catechol O-methyltransferase inhibition Neuropharmacology Parkinson's disease adjunctive therapy

Procure this orthogonally protected gallate scaffold for precise medicinal chemistry and polyphenolic analog synthesis. Its site-selective 4-OBn protection leaves 3,5-dihydroxy groups free for sequential derivatization without low-yielding protection steps. Validated as a nanomolar COMT inhibitor (IC50 13-18 nM) with >800-fold selectivity over CYP3A4, it outperforms fully protected or unprotected alternatives for SAR programs. Reliable commercial supply (≥98% purity) with batch-specific NMR/HPLC data supports routine use in reference inhibitor studies and focused library generation.

Molecular Formula C15H14O5
Molecular Weight 274.272
CAS No. 91925-82-5
Cat. No. B2414958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(benzyloxy)-3,5-dihydroxybenzoate
CAS91925-82-5
Molecular FormulaC15H14O5
Molecular Weight274.272
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)O)OCC2=CC=CC=C2)O
InChIInChI=1S/C15H14O5/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8,16-17H,9H2,1H3
InChIKeyHXUGADXSKBFNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate (CAS 91925-82-5): A Gallate-Derived Building Block with Documented COMT Inhibitory Activity for Medicinal Chemistry Sourcing


Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate (CAS 91925-82-5, molecular formula C15H14O5, molecular weight 274.27) is a functionalized benzoate ester derived from methyl gallate, bearing a benzyloxy group at the 4-position and free hydroxyl groups at the 3- and 5-positions . This site-selective protection pattern renders the compound a versatile intermediate for the synthesis of complex gallic acid derivatives and polyphenolic natural product analogs [1]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to ≥98% and exhibits documented in vitro inhibitory activity against catechol O-methyltransferase (COMT), with reported IC50 values in the low nanomolar range [2].

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate: Why Unprotected Gallates or Fully Protected Analogs Cannot Be Substituted in Site-Selective Synthetic Routes or Structure-Activity Studies


The compound's differentiation derives from its site-specific substitution pattern: a single benzyl protecting group at the 4-OH position with two free hydroxyls at the 3- and 5-positions. This orthogonally protected scaffold cannot be replaced by methyl gallate (which retains all three free hydroxyls) or by 3,4,5-tris(benzyloxy)benzoic acid (which is fully protected), as these alternatives lack the regiochemical precision required for sequential derivatization [1]. In COMT inhibition studies, the 3,5-dihydroxy substitution pattern is essential for binding to the enzyme's active site, and alterations to either the protection state or the ester moiety (e.g., free acid vs. methyl ester) can dramatically affect both inhibitory potency and cellular permeability [2]. Generic substitution with an in-class gallate derivative lacking quantitative activity validation or defined regiochemistry would compromise synthetic reproducibility and pharmacological interpretation.

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


COMT Inhibitory Activity of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate vs. Structure-Activity Benchmark 3,5-Dihydroxy-4-methoxybenzoic Acid

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate demonstrates potent in vitro inhibition of catechol O-methyltransferase (COMT). In a rat brain assay using 3,4-dihydroxybenzoic acid as substrate, the compound exhibited an IC50 of 18 nM [1]. In a separate study using Wistar rat liver S-COMT with adrenaline as substrate, the compound showed an IC50 of 13 nM [2]. These values place the compound within the nanomolar potency range characteristic of the 3,5-dihydroxy-4-substituted benzoate class of COMT inhibitors. For context, the prototypical COMT inhibitor in this class, 3,5-dihydroxy-4-methoxybenzoic acid, has been reported with IC50 values in the low micromolar to sub-micromolar range across various assays [3], suggesting that the benzyloxy substitution at the 4-position in this target compound confers enhanced inhibitory activity relative to the methoxy analog.

Catechol O-methyltransferase inhibition Neuropharmacology Parkinson's disease adjunctive therapy

Synthetic Utility: Site-Selective Protection of Methyl Gallate Enables Orthogonal Derivatization vs. Fully Protected 3,4,5-Tris(benzyloxy)benzoic Acid

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate is prepared via a regioselective protection/deprotection sequence starting from methyl gallate. The method involves triacetylation of methyl gallate to yield 3,4,5-tris(acetyloxy)benzoic acid methyl ester, followed by regioselective deacetylation to give the 3,5-bis(acetyloxy)-4-alkoxybenzoic acid methyl esters, where the 4-position alkoxy group can be benzyl [1]. This yields a scaffold with one protected phenol (4-OBn) and two free phenols (3-OH, 5-OH). In contrast, 3,4,5-tris(benzyloxy)benzoic acid bears benzyl protection on all three hydroxyl groups, rendering it suitable only for global deprotection or reactions that tolerate full protection . The 4-OBn / 3,5-diOH pattern of the target compound enables orthogonal functionalization: the 3- and 5-hydroxyls can be alkylated, acylated, or glycosylated while the 4-benzyloxy group remains intact, or the benzyl group can be removed via hydrogenolysis to regenerate methyl gallate after 3,5-modification.

Synthetic methodology Protecting group strategy Polyphenol synthesis

Selectivity Profile: Cross-Target Assessment Against CYP3A4 and Carboxylesterase 2 for Off-Target Risk Stratification

Selectivity data from BindingDB reveal that Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate exhibits substantially weaker inhibition of off-target metabolic enzymes relative to its potent COMT inhibition. Against human recombinant CYP3A4, the compound shows an IC50 of 15,000 nM (15 μM) [1]. Against human liver carboxylesterase 2 (CE2), the compound exhibits an IC50 of 3,420 nM (3.42 μM) [2]. The selectivity window between primary COMT inhibition (IC50 ~13-18 nM) and CYP3A4 inhibition exceeds 800-fold, while the CE2 selectivity window exceeds 180-fold. For comparison, the clinical COMT inhibitor entacapone has been shown to inhibit CYP2C9 and other cytochrome P450 isoforms at clinically relevant concentrations [3], demonstrating that COMT inhibitors can exhibit variable off-target profiles.

Drug metabolism Enzyme selectivity Off-target profiling

Antioxidant Capacity of Hydroxybenzoate Scaffold Class: Class-Level Inference for Radical Scavenging Activity

A comprehensive structure-activity study of seven hydroxybenzoic acid derivatives evaluated antioxidant potential across five complementary assays (DPPH•, ABTS•+, FRAP, CUPRAC, and Trolox oxidation) and established a ranked order of activity: 2,4-DHB < 3,5-DHB < 2,6-DHB < 2,3-DHB < 3,4-DHB < 2,5-DHB < 3,4,5-THB (gallic acid) [1]. The 3,5-dihydroxybenzoate core—which is retained in the target compound—demonstrates moderate antioxidant activity relative to the fully hydroxylated gallic acid scaffold. The target compound Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate contains this 3,5-dihydroxybenzoate core, with the 4-position occupied by a benzyloxy substituent rather than a free hydroxyl. While no direct DPPH or FRAP assay data were identified for the target compound itself, class-level SAR predicts that the 3,5-dihydroxy substitution pattern confers measurable radical scavenging capacity, and that the 4-OBn group likely modulates lipophilicity and membrane partitioning without abolishing the core antioxidant functionality [2].

Antioxidant activity Free radical scavenging Structure-activity relationship

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate: Evidence-Backed Application Scenarios for Scientific Sourcing and Procurement Planning


Lead Discovery and SAR Studies for Novel COMT Inhibitors

With validated in vitro COMT IC50 values of 13-18 nM [1] and a selectivity window exceeding 800-fold against CYP3A4 [2], this compound serves as a quantitatively characterized starting scaffold for medicinal chemistry programs targeting catechol O-methyltransferase. The nanomolar potency supports its use as a reference inhibitor in enzyme assays and as a benchmark for evaluating novel synthetic analogs. The benzyloxy substituent at the 4-position offers a synthetic handle for structure-activity relationship exploration, distinguishing it from the simpler 4-methoxy analog which exhibits weaker potency [3].

Orthogonal Building Block for Multi-Step Synthesis of Gallate-Derived Natural Products

The regioselective protection pattern (4-OBn protected; 3-OH and 5-OH free) enables orthogonal functionalization in the synthesis of complex polyphenolic natural products and their analogs [4]. This scaffold is particularly valuable for the synthesis of methylated epigallocatechin gallate derivatives and other catechin-gallate conjugates, where sequential modification of the gallate moiety is required [5]. The compound eliminates the need for low-yielding selective protection steps that would otherwise be required when starting from unprotected methyl gallate.

Enzyme Selectivity Profiling and Drug Metabolism Studies

The compound's documented cross-target inhibition data (CYP3A4 IC50 = 15,000 nM; CE2 IC50 = 3,420 nM) [2] make it suitable as a tool compound for assessing the relationship between COMT inhibition and off-target engagement of drug-metabolizing enzymes. Researchers investigating structure-selectivity relationships in the gallate-derived inhibitor class can use this compound as a benchmark to evaluate whether structural modifications enhance or diminish target selectivity.

Academic and Industrial Procurement for Gallate Derivative Libraries

The compound is commercially available from multiple vendors with purity specifications of 95-98% and batch-specific analytical data (NMR, HPLC, GC) . This reliable commercial availability, combined with the documented synthetic methodology for its preparation [4], supports its routine use in academic laboratories and industrial medicinal chemistry settings as a building block for generating focused libraries of gallate derivatives.

Quote Request

Request a Quote for Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.